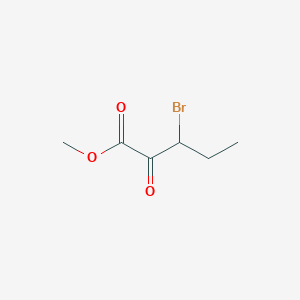

Methyl 3-bromo-2-oxopentanoate

Description

Overview of Alpha-Halogenated Carbonyl Compounds as Versatile Synthetic Intermediates

Alpha-halogenated carbonyl compounds are a cornerstone of modern synthetic organic chemistry. fiveable.me The introduction of a halogen atom at the alpha-position to a carbonyl group significantly alters the compound's electronic properties and reactivity. fiveable.meyoutube.com This substitution creates a potent electrophilic center at the alpha-carbon, making it susceptible to nucleophilic attack. youtube.com This reactivity is a departure from the typical nucleophilic character of the alpha-carbon in enolates or enols. youtube.com

The halogenation of carbonyl compounds can be achieved under either acidic or basic conditions, each with distinct mechanistic pathways and outcomes. libretexts.orgpressbooks.pubaklectures.com Acid-catalyzed halogenation typically results in the monosubstitution of a halogen atom, as the electron-withdrawing nature of the newly introduced halogen deactivates the carbonyl group towards further protonation, which is a key step in the reaction mechanism. pressbooks.pub In contrast, base-promoted halogenation often leads to polyhalogenation because the inductive effect of the halogen increases the acidity of the remaining alpha-hydrogens, making them more susceptible to deprotonation and subsequent halogenation. libretexts.orgpressbooks.pub

This dual reactivity, where the alpha-carbon can act as either a nucleophile (as an enolate) or an electrophile (when halogenated), provides chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. youtube.com These intermediates are pivotal in the synthesis of a diverse range of more complex molecules. fiveable.me

Academic Significance of the Alpha-Keto Ester Moiety in Organic Transformations

The alpha-keto ester moiety is another functional group of significant interest in organic synthesis. beilstein-journals.orgmdpi.comnih.gov These compounds are characterized by a ketone and an ester group on adjacent carbon atoms. nih.gov This arrangement of functional groups leads to a high degree of electrophilicity at the keto-carbonyl carbon, making it a prime target for nucleophilic attack. beilstein-journals.orgnih.gov

Alpha-keto esters are stable, easily handled, and can be prepared through various synthetic methods, including the oxidation of corresponding α-hydroxy esters, Friedel-Crafts acylation, and palladium-catalyzed carbonylation reactions. mdpi.comaurigeneservices.com Their chemical versatility allows them to participate in a wide range of transformations, such as aldol (B89426) additions, Mannich reactions, and reductions, to produce valuable chiral building blocks and complex natural products. beilstein-journals.orgmdpi.comnih.gov The ability of the two carbonyl groups to participate in chelation control can also lead to high levels of stereoselectivity in their reactions. beilstein-journals.org

Positioning of Methyl 3-bromo-2-oxopentanoate within the Broader Class of Alpha-Bromo Alpha-Keto Esters

This compound is a specific example of an alpha-bromo alpha-keto ester. Its structure incorporates the key features of both parent classes: an alpha-keto ester functional group with a bromine atom at the alpha-position (the 3-position). This unique combination of functionalities suggests a rich and complex reactivity profile, making it a valuable synthon for organic chemists.

The presence of the bromine atom at the carbon adjacent to the ketone and ester functionalities introduces a highly reactive site for nucleophilic substitution, while the keto group itself remains a target for nucleophilic addition. This dual reactivity allows for sequential and selective transformations, opening avenues for the synthesis of highly functionalized molecules. The study of compounds like this compound provides deeper insights into the interplay of these functional groups and expands the synthetic chemist's toolkit for the construction of novel chemical entities.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H9BrO3 |

| CAS Number | 137267-36-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9BrO3 |

|---|---|

Molecular Weight |

209.04 g/mol |

IUPAC Name |

methyl 3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C6H9BrO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |

InChI Key |

IIPWPHRHDCHRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)OC)Br |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of Methyl 3 Bromo 2 Oxopentanoate and Analogues

Nucleophilic Substitution Reactions at the Brominated Alpha-Carbon

The carbon atom alpha to the ketone and directly bonded to the bromine atom is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, which polarizes the carbon-bromine bond. nih.gov This increased electrophilicity makes the α-carbon a prime target for nucleophilic attack.

Nucleophilic substitution reactions involving α-halo ketones can proceed through various pathways, and the specific mechanism is influenced by several factors. nih.gov The reactivity of α-haloketones is enhanced compared to corresponding alkyl halides due to the electronic influence of the carbonyl group. nih.gov

Factors Influencing Reaction Pathways and Stereochemical Outcomes

The pathway of nucleophilic substitution at the α-carbon of compounds like methyl 3-bromo-2-oxopentanoate, and consequently the stereochemical outcome, is governed by a combination of factors including the nature of the nucleophile, the solvent, and the structure of the substrate itself.

Sɴ2 Mechanism: Strong, small nucleophiles and polar aprotic solvents generally favor a bimolecular nucleophilic substitution (Sɴ2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (bromine), leading to an inversion of stereochemistry at the chiral center.

Sɴ1 Mechanism: In contrast, weaker nucleophiles and polar protic solvents can promote a unimolecular nucleophilic substitution (Sɴ1) mechanism. masterorganicchemistry.com This pathway involves a two-step process initiated by the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.compearson.com The nucleophile can then attack this intermediate from either face, resulting in a mixture of retention and inversion of configuration, often leading to racemization. masterorganicchemistry.compearson.com The stability of the carbocation is a crucial factor, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. masterorganicchemistry.com

Steric Hindrance: The accessibility of the α-carbon to the incoming nucleophile also plays a significant role. Significant steric bulk around the reaction center can hinder the backside attack required for an Sɴ2 reaction, potentially favoring an Sɴ1 pathway if a stable carbocation can be formed. youtube.com

| Factor | Favors Sɴ2 Pathway | Favors Sɴ1 Pathway | Stereochemical Outcome |

| Nucleophile | Strong, small | Weak | Inversion (Sɴ2), Racemization (Sɴ1) |

| Solvent | Polar aprotic | Polar protic | Influences carbocation stability |

| Substrate Structure | Less steric hindrance | Forms stable carbocation | Can dictate pathway |

Keto-Enol Tautomerism and its Role in Modulating Reactivity

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. fiveable.melibretexts.org The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. masterorganicchemistry.comfiveable.me

Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton more acidic and facilitating its removal to form the enol. libretexts.orglibretexts.org In basic conditions, a base directly removes the α-proton to form an enolate ion, which is then protonated to yield the enol. libretexts.org

The enol form, with its carbon-carbon double bond, is nucleophilic at the α-carbon. masterorganicchemistry.com This nucleophilicity allows it to react with various electrophiles. masterorganicchemistry.com The extent of enolization, or the concentration of the enol tautomer at equilibrium, is influenced by structural factors that stabilize the enol form, such as conjugation. masterorganicchemistry.com For most simple ketones, the keto form is significantly favored at equilibrium. masterorganicchemistry.com

The formation of the enol intermediate is a key step in reactions such as the acid-catalyzed α-halogenation of ketones. libretexts.org The rate-determining step in this reaction is often the formation of the enol. libretexts.org

Participation in Condensation Reactions with Nucleophiles

The carbonyl group of this compound can participate in condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. This reaction typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. purechemistry.orgthermofisher.com

The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate ion. purechemistry.orgstudy.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the keto ester. study.com The initial addition product often undergoes subsequent dehydration to yield an α,β-unsaturated compound.

The reactivity in Knoevenagel condensations is generally higher for aldehydes than for ketones. thermofisher.com The reaction is a valuable tool for carbon-carbon bond formation and is utilized in the synthesis of a wide array of compounds, including pharmaceuticals and polymers. purechemistry.org

Redox Chemistry of the Alpha-Keto Moiety

The α-keto moiety in this compound can undergo both reduction and oxidation reactions.

Reduction: The ketone group can be reduced to a secondary alcohol. Biocatalytic reductions using alcohol dehydrogenases (ADHs) offer a method for the enantioselective reduction of ketones to optically active alcohols. libretexts.org These enzymatic reactions often utilize a cofactor as a reducing agent. libretexts.org Reductive amination of α-keto acids, a related class of compounds, provides a route to optically active α-amino acids. libretexts.org

Comparative Reactivity Studies with Structurally Similar Halogenated Keto Esters

The reactivity of α-halo keto esters is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), and the polarizability of the halogen atom increases. The polarity of the carbon-halogen bond also influences the rate of reaction with nucleophiles; a more polar bond leads to a faster reaction. nih.gov

In nucleophilic substitution reactions, the leaving group ability of the halide is a critical factor. Iodide is an excellent leaving group, followed by bromide, chloride, and then fluoride, which is a poor leaving group. This trend generally leads to higher reactivity for α-bromo and α-iodo keto esters compared to their α-chloro counterparts in reactions where the cleavage of the carbon-halogen bond is involved in the rate-determining step.

For instance, in Sɴ2 reactions, the rate is dependent on both the substrate and the nucleophile. The enhanced reactivity of α-halo ketones compared to simple alkyl halides is attributed to the inductive effect of the carbonyl group, which increases the electrophilicity of the α-carbon. nih.gov

| Compound | Halogen | C-X Bond Energy (kJ/mol) | Leaving Group Ability | Relative Reactivity in Sɴ2 |

| Methyl 3-fluoro-2-oxopentanoate | F | ~485 | Poor | Low |

| Methyl 3-chloro-2-oxopentanoate | Cl | ~340 | Moderate | Moderate |

| This compound | Br | ~285 | Good | High |

| Methyl 3-iodo-2-oxopentanoate | I | ~210 | Excellent | Very High |

Note: The relative reactivity is a general trend and can be influenced by specific reaction conditions.

Applications of Methyl 3 Bromo 2 Oxopentanoate and Alpha Bromo Alpha Keto Esters in Complex Organic Synthesis

Building Blocks for Heterocyclic Systems Synthesis

The reactivity of alpha-bromo alpha-keto esters like Methyl 3-bromo-2-oxopentanoate makes them ideal starting materials for the construction of diverse heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Alpha-bromo-β-ketoesters are key reagents in intermolecular organophotocatalytic cyclopropanation reactions of unactivated olefins. This method provides a powerful tool for synthesizing highly substituted cyclopropanes, which are valuable structural motifs found in numerous natural products and pharmaceuticals. The reaction is notable for its broad functional group tolerance, proceeding efficiently with substrates that contain acids, alcohols, halides, ethers, ketones, and esters.

The process is driven by visible light and employs an organophotocatalyst, such as a benzothiazinoquinoxaline, at low concentrations (e.g., 0.5 mol %). Mechanistic studies indicate that the reaction proceeds via the reduction of the alpha-bromo-β-ketoester by the photocatalyst. Unlike similar reactions involving α-bromomalonates, the cyclopropanation with α-bromo-β-ketoesters is often hindered by the presence of Lewis acids like LiBF₄, which can lead to lower yields and decomposition of the starting material.

Table 1: Organophotocatalytic Cyclopropanation Reaction Parameters

| Parameter | Condition | Source(s) |

|---|---|---|

| Substrate Class | α-bromo-β-ketoesters | , |

| Reactant | Unactivated Olefins (mono-, di-, and trisubstituted) | , |

| Catalyst | Benzothiazinoquinoxaline (Organophotocatalyst) | , |

| Catalyst Loading | 0.5 mol % | , |

| Key Feature | Broad functional group tolerance | , |

| Additive Effect | Lewis acids (e.g., LiBF₄) can be detrimental |, |

Alpha-bromo ketoesters are valuable precursors for synthesizing five-membered heterocyclic compounds such as isoxazoles and thiazoles. The synthesis of isoxazole (B147169) derivatives can be achieved through the cyclization of intermediates derived from alpha-bromo ketoesters. For instance, the oxime derivative prepared from a bromo-oxopentanoate can serve as a precursor for methyl-isoxazole-carboxylate compounds.

Similarly, these compounds are utilized in the Hantzsch thiazole (B1198619) synthesis and related methodologies. The reaction of an alpha-bromo ketoester, such as ethyl 4-bromo-3-oxopentanoate, with a thioamide source like thiourea (B124793) leads to the formation of the thiazole ring. This approach has been used to produce a variety of thiazole analogues, including those with potential antioxidant activity. The reactivity of the alpha-bromoketone moiety is central to these cyclization reactions, enabling the construction of these important heterocyclic systems.

Role in Stereoselective Synthesis Methodologies

The creation of specific stereoisomers is fundamental in medicinal chemistry, as biological activity is often linked to a single enantiomer or diastereomer. Alpha-keto esters are crucial intermediates in methodologies aimed at controlling stereochemistry.

Alpha-keto esters serve as pivotal chiral intermediates in the total synthesis of complex natural products and pharmaceutical compounds. Their electrophilic keto group allows for diastereoselective nucleophilic additions, which is a key step in establishing stereocenters. For example, in a formal synthesis of (+)-camptothecin, an α-ketoester was modified with a chiral auxiliary (8-phenylmenthol) to direct the nucleophilic addition of isopropenylmagnesium bromide, achieving excellent diastereoselectivity.

These intermediates are also used to construct complex carbocyclic and heterocyclic frameworks. In the synthesis of the diterpenoid (+)-euphorikanin A, an intramolecular nucleophilic addition to an α-ketoester moiety was the final step in assembling the intricate 5/6/7/3-fused tetracyclic core. Similarly, an intramolecular Mannich reaction involving an α-ketoester was employed to form the final ring of the alkaloid (+)-gracilamine. The versatility of the α-keto ester functional group makes it a valuable building block for creating the chiral complexity required in modern drug discovery.

The asymmetric reduction of prochiral ketones to form chiral alcohols is a cornerstone of stereoselective synthesis. Alpha-keto esters are excellent substrates for such transformations. Biocatalytic methods, using dehydrogenases/reductases from microorganisms, have emerged as an environmentally friendly approach for the enantioselective reduction of ketones and keto esters. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been successfully applied to the asymmetric reduction of various prochiral ketones and β-keto esters to produce enantiopure secondary alcohols.

Chemical methods also provide robust pathways for these reductions. Chiral reagents, such as those derived from modified lithium aluminium hydride or chiral alkoxyaluminium and alkoxymagnesium halides, can achieve high levels of enantioselectivity in the reduction of the carbonyl center. These methods are crucial for producing optically pure chiral building blocks that are valuable synthons for biologically active compounds.

Table 2: Methodologies for Asymmetric Reduction of Carbonyl Centers

| Method | Type | Key Features | Source(s) |

|---|---|---|---|

| Biocatalytic Reduction | Enzymatic | Uses dehydrogenases/reductases; environmentally friendly. | |

| Chiral Metal Hydrides | Chemical | Utilizes modified reagents like lithium aluminium hydride. | , |

| Oxazaborolidines | Catalytic | Employs a catalyst with a stoichiometric reducing agent (e.g., borane). |

| Transfer Hydrogenation | Catalytic | Uses transition metal catalysts with hydrogen donors like isopropanol. | |

Utilization in Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and efficient means to form carbon-carbon and carbon-heteroatom bonds. Alpha-functionalized carbonyl compounds, including alpha-bromo alpha-keto esters, are important substrates in these reactions, which are widely used to construct complex molecular structures.

Various transition metals, including palladium, rhodium, and platinum, are employed to catalyze the α-alkylation of carbonyl compounds. Palladium-catalyzed asymmetric allylic alkylation, for example, allows for the stereoselective formation of carbon-carbon bonds at the α-position of β-keto esters. Another strategy involves a metal-catalyzed "hydrogen-borrowing" or "hydrogen autotransfer" process, which enables the use of alcohols as alkylating agents for ketones and esters in a greener pathway that produces water as the only byproduct. These catalytic systems provide access to new chemical transformations that are not achievable through traditional methods, facilitating the synthesis of novel and complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation in modern organic chemistry. unistra.fr Alpha-bromo alpha-keto esters serve as effective electrophilic partners in these transformations due to the reactive carbon-bromine bond. These reactions typically employ a palladium catalyst, often complexed with phosphine (B1218219) ligands, to facilitate the coupling of the ester with various organometallic reagents or alkenes. tcichemicals.com

The Suzuki-Miyaura reaction , one of the most widely used cross-coupling methods, involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. unistra.frnih.gov In the context of α-bromo α-keto esters, this reaction provides a direct route to α-aryl or α-vinyl keto esters. The success of the Suzuki-Miyaura coupling stems from the mild reaction conditions, commercial availability of a wide range of boronic acids, and the environmental benignity of the boron-containing byproducts. nih.gov While specific studies on this compound are not detailed, the general reactivity of related α-bromo esters in palladium-catalyzed arylations has been established, providing access to β-aryl α-keto esters. nih.gov The choice of catalyst, ligand, and base is crucial for optimizing reaction yields and can be tailored for specific substrates. nih.govnih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a powerful method for C(sp²)–C(sp²) bond formation and is used to synthesize aryl-substituted alkenes with broad applications. researchgate.net For a substrate like this compound, a Heck reaction could potentially be used to introduce alkenyl groups at the 3-position, further expanding its synthetic utility.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Alpha-Bromo Carbonyl Compounds

| Reaction Name | Coupling Partner | Typical Product | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., Arylboronic acids) | α-Aryl Carbonyl Compounds | Mild conditions, high functional group tolerance, readily available reagents. nih.gov |

| Heck | Alkenes | α,β-Unsaturated Carbonyls or Substituted Alkenes | Forms new C=C bonds, versatile for alkene functionalization. researchgate.net |

| Hiyama | Organosilanes | α-Aryl or α-Alkenyl Carbonyls | An alternative to Suzuki coupling, can be effective for specific substrates. acs.org |

| Carbonylative Coupling | Carbon Monoxide, Organoboron Reagents | Unsymmetrical Biaryl Ketones | Introduces a carbonyl group during the coupling process. acs.org |

Organophotocatalytic Approaches in Carbon-Carbon Bond Formation

In recent years, organophotocatalysis has emerged as a powerful strategy in organic synthesis, utilizing visible light and metal-free organic dyes to initiate chemical reactions. This approach offers a greener alternative to traditional metal-catalyzed methods. Alpha-bromo-beta-ketoesters have been successfully employed in organophotocatalytic transformations, particularly in the formation of highly substituted cyclopropanes. nih.gov

One notable application is the intermolecular cyclopropanation of unactivated olefins. nih.gov In this process, an organophotocatalyst, upon irradiation with visible light, facilitates the generation of a radical from the α-bromo-β-ketoester. This radical intermediate then engages with an alkene in a cyclization cascade to form the cyclopropane (B1198618) ring. These reactions exhibit broad functional group tolerance and can be performed under mild conditions, sometimes even in the presence of air and moisture. nih.gov The development of such methods showcases the utility of α-bromo-β-ketoesters as precursors to complex carbocyclic structures. nih.govrsc.org

Mechanistic studies suggest that the reaction proceeds through a catalytic cycle initiated by the photoexcited catalyst. nih.gov The versatility of this approach allows for the synthesis of diverse cyclopropane derivatives, which are important structural motifs in natural products and pharmaceuticals. nih.gov

Precursors for Alpha,Beta-Unsaturated Carbonyl Compounds through Dehydrobromination

Alpha-bromo ketones, including esters like this compound, are excellent precursors for the synthesis of α,β-unsaturated carbonyl compounds. libretexts.orgscribd.commissouri.edu This transformation is achieved through a dehydrobromination reaction, which involves the elimination of hydrogen bromide (HBr) from the molecule. fiveable.me

The reaction is typically carried out by treating the α-bromo ketone with a base. fiveable.melibretexts.org The base abstracts an acidic proton from the carbon adjacent to the carbonyl group (the α-carbon), leading to the formation of an enolate. This is followed by the elimination of the bromide ion, resulting in the formation of a carbon-carbon double bond in conjugation with the carbonyl group. fiveable.me This process generally follows an E2 elimination mechanism. libretexts.orglibretexts.org

For this compound, dehydrobromination would yield Methyl 2-oxo-3-pentenoate. The choice of base is important; sterically hindered bases like pyridine (B92270) are often used to favor the elimination reaction over potential substitution reactions. libretexts.orglibretexts.org The resulting α,β-unsaturated carbonyl compounds are highly valuable synthetic intermediates themselves, capable of participating in a variety of subsequent reactions, such as Michael additions and Diels-Alder reactions. fiveable.me

Contributions to Materials Science Research

The unique electronic properties of the α-keto ester functional group have led to its incorporation into advanced functional materials. mdpi.com A significant area of application is in the development of fluorescent materials with tunable and switchable optical properties. rsc.org

Research has demonstrated the synthesis of fluorophores functionalized with α-keto esters, where the keto-ester moiety is attached to different fluorescent units such as triphenylamine (B166846) (TPA), tetraphenylethylene (B103901) (TPE), or perylene (B46583) (PY). rsc.org These compounds can exhibit strong fluorescence in the solid state, with colors that depend on the specific fluorophore unit. For instance, TPA-functionalized keto esters have shown green fluorescence, while TPE derivatives display blue fluorescence. rsc.org

A key feature of these materials is their ability to undergo reversible redox switching. The α-keto ester group can be chemically reduced to an α-hydroxy ester. This conversion alters the electronic structure of the entire molecule, leading to a significant change in its fluorescence properties. rsc.org This redox-dependent switching of fluorescence makes these materials promising candidates for applications in sensors, bio-imaging, and data storage. The versatility of the α-keto ester allows for the design of a wide range of "smart" materials whose properties can be controlled by external chemical stimuli. rsc.org

Table 2: Fluorescence Properties of α-Keto Ester (KE) Functionalized Fluorophores

| Compound | Fluorophore Unit | State | Emission Color |

|---|---|---|---|

| TPA-KE | Triphenylamine | Solid | Green |

| TPE-KE | Tetraphenylethylene | Solid | Blue |

| PY-KE | Perylene | Solid | Weak Orange |

| PY-KE | Perylene | Solution | Strong Fluorescence |

Data sourced from a study on reversible fluorescence redox switching in carbonyl-functionalized fluorophores. rsc.org

Advanced Analytical and Spectroscopic Techniques for Characterization and Reaction Monitoring

Spectroscopic Analysis in Mechanistic Elucidation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification of Methyl 3-bromo-2-oxopentanoate and for probing the mechanisms of reactions in which it is involved. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms its elemental composition and can help identify intermediates and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, key signals would include a singlet for the methyl ester protons, a triplet for the terminal methyl group of the ethyl chain, a quartet for the methylene group adjacent to the methyl, and a characteristic downfield signal for the proton on the carbon bearing the bromine atom (the α-carbon to the ketone). The chemical shift and multiplicity of this α-proton are particularly diagnostic.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Distinct signals are expected for the two carbonyl carbons (ester and ketone), the carbon atom bonded to bromine, the methoxy carbon, and the two carbons of the ethyl group. libretexts.orgdocbrown.info The chemical shift of the carbon attached to the bromine is significantly influenced by the electronegative halogen. docbrown.info

These NMR techniques are crucial in mechanistic studies. For instance, during the synthesis of this compound via the α-halogenation of a ketone precursor, NMR can be used to follow the disappearance of the starting material's α-proton signal and the appearance of the product's signal at a different chemical shift. libretexts.orgmasterorganicchemistry.com Isotope labeling studies, monitored by NMR, can further clarify reaction pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak (M+). Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, two peaks of almost equal intensity will be observed, separated by two mass units (M+ and M+2). miamioh.edu Analysis of fragmentation patterns can also provide structural information. Common fragmentation pathways for a molecule like this compound might include the loss of the methoxy group (-OCH₃), the ethyl group (-CH₂CH₃), or the bromine atom.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Value / Observation |

|---|---|---|

| ¹H NMR | δ (CH₃-CH₂-) | ~1.1 ppm (triplet) |

| δ (-CH₂-CH₃) | ~2.8 ppm (quartet) | |

| δ (CH₃O-) | ~3.8 ppm (singlet) | |

| δ (-CH(Br)-) | ~4.5 ppm (singlet or multiplet depending on adjacent protons) | |

| ¹³C NMR | δ (C H₃-CH₂-) | ~10 ppm |

| δ (-C H₂-CH₃) | ~35 ppm | |

| δ (-C H(Br)-) | ~50 ppm | |

| δ (C H₃O-) | ~53 ppm | |

| δ (-C(O)O-) | ~165 ppm | |

| δ (-C(O)-) | ~195 ppm | |

| HRMS | Molecular Ion | [M]+ and [M+2]+ peaks with ~1:1 intensity ratio |

| Exact Mass (C₆H₉BrO₃) | Calculated for C₆H₉⁷⁹BrO₃ and C₆H₉⁸¹BrO₃ |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for separating this compound from starting materials, reagents, and byproducts, thereby enabling both purity assessment and real-time monitoring of reaction progress.

Thin-Layer Chromatography (TLC) is a rapid, qualitative method used extensively to monitor chemical reactions. libretexts.orgthieme.de For the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. libretexts.org As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot for the more polar, brominated product appears. orgsyn.orgechemi.com The difference in polarity between the reactant (e.g., Methyl 2-oxopentanoate) and the product dictates their separation on the TLC plate. The choice of eluent, typically a mixture of a nonpolar and a more polar solvent like hexanes and ethyl acetate, is optimized to achieve clear separation. orgsyn.orgresearchgate.net Visualization is often accomplished using a UV lamp, as the carbonyl groups in both the reactant and product are typically UV-active. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for assessing the purity of a final product and for detailed reaction kinetic studies. acs.org A sample is injected into a column packed with a stationary phase (commonly silica-based C18 for reverse-phase HPLC), and components are separated based on their differential partitioning between the stationary phase and a pumped mobile phase. sielc.com For a compound like this compound, a reverse-phase method using a mobile phase such as a mixture of acetonitrile and water would likely be effective. sielc.com The detector (e.g., UV-Vis) response is proportional to the concentration of the analyte, allowing for the precise determination of purity by calculating the relative peak areas in the chromatogram. This method is also invaluable for separating enantiomers if a chiral stationary phase is used. americanlaboratory.comresearchgate.net

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Stationary Phase | Silica gel on aluminum or glass plate |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 70:30 v/v) orgsyn.orgresearchgate.net | |

| Visualization | UV light (254 nm) | |

| High-Performance Liquid Chromatography (HPLC) | Mode | Reverse-Phase |

| Stationary Phase | C18 silica gel column | |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |

| Detection | UV detector at a wavelength corresponding to the carbonyl chromophore (e.g., 210 nm) |

Computational Chemistry and Theoretical Studies on Alpha Bromo Alpha Keto Esters

Quantum Mechanical Studies of Reaction Pathways

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the potential energy surfaces of reactions involving alpha-bromo alpha-keto esters. These studies can map out the energetic landscape of a reaction, identifying the most favorable pathways and predicting the products. For compounds like methyl 3-bromo-2-oxopentanoate, several key reaction pathways are of interest for theoretical investigation.

One of the primary reactions studied is nucleophilic substitution at the alpha-carbon. Computational models can simulate the approach of a nucleophile to the ester, calculating the energy changes as the reaction progresses. These calculations help to distinguish between different possible mechanisms, such as SN2-type pathways. The role of the solvent can also be incorporated into these models, providing a more realistic depiction of the reaction environment.

The competition between different reaction pathways is another area where quantum mechanical studies provide valuable information. For instance, depending on the reaction conditions and the structure of the substrate, an alpha-bromo alpha-keto ester might undergo nucleophilic substitution, elimination, or rearrangement. Computational modeling can predict the activation energies for each of these competing pathways, thereby forecasting the major product of the reaction under specific conditions.

Below is a representative table illustrating the type of data that can be obtained from quantum mechanical studies on competing reaction pathways for a generic alpha-bromo alpha-keto ester.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Relative Rate |

|---|---|---|---|

| SN2 Substitution | DFT (B3LYP/6-311+G(d,p)) | 22.5 | 1.0 |

| Favorskii Rearrangement | DFT (B3LYP/6-311+G(d,p)) | 18.2 | ~50 |

| E2 Elimination | DFT (B3LYP/6-311+G(d,p)) | 25.0 | ~0.1 |

Molecular Modeling of Intermediates and Transition States

Molecular modeling is a key component of computational studies, focusing on the three-dimensional structures and electronic properties of intermediates and transition states. For reactions of this compound, understanding these transient species is fundamental to a complete mechanistic picture.

In the case of a nucleophilic substitution reaction, molecular modeling can provide the precise geometry of the transition state, including the bond lengths of the forming and breaking bonds. For an SN2 reaction, this would typically involve a trigonal bipyramidal geometry at the alpha-carbon. The calculated energy of this transition state is crucial for determining the reaction rate.

For the Favorskii rearrangement, molecular modeling can be used to determine the structure of the key cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The stability of this strained three-membered ring can be assessed, and its electronic structure can be analyzed to understand its reactivity in the subsequent ring-opening step. Furthermore, the transition states for the formation and opening of the cyclopropanone ring can be located and characterized.

The enolate intermediate, formed by the deprotonation of the alpha-hydrogen, is another critical species that can be studied using molecular modeling. masterorganicchemistry.comchemistry.coach The geometry of the enolate, including the planarity of the double bond and the orientation of the substituents, can be determined. The charge distribution within the enolate can also be calculated, indicating the nucleophilic character of the alpha-carbon.

Vibrational frequency analysis is an essential part of these modeling studies. For a minimum energy structure, such as a reactant, intermediate, or product, all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This analysis confirms the nature of the stationary point on the potential energy surface.

The following interactive table provides hypothetical data that could be generated from molecular modeling of a transition state for an SN2 reaction of an alpha-bromo alpha-keto ester with a generic nucleophile (Nu-).

| Parameter | Value |

|---|---|

| Cα-Br Bond Length (Å) | 2.25 |

| Cα-Nu Bond Length (Å) | 2.10 |

| Nu-Cα-Br Angle (°) | 178.5 |

| Imaginary Frequency (cm-1) | -350 |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A significant frontier in the chemistry of Methyl 3-bromo-2-oxopentanoate is the design of advanced catalytic systems to control the reactivity and selectivity of its synthesis and subsequent transformations. Traditional methods for the α-bromination of β-keto esters often face challenges in achieving high regioselectivity and, where applicable, stereoselectivity.

Current research is actively pursuing both metal-based and organocatalytic approaches. For instance, chiral N,N'-dioxide-nickel(II) complexes have been successfully used in dynamic kinetic asymmetric transformations of racemic β-halo-α-keto esters. rsc.org These catalytic systems enable carbonyl-ene reactions that produce β-halo-α-hydroxy esters with two adjacent chiral centers in good yields and with excellent enantiomeric excess, without the need for an external base. rsc.org Similarly, hybrid catalysts based on Cinchona alkaloids have shown high efficiency in the enantioselective α-chlorination of β-keto esters, a process that shares mechanistic principles with bromination. acs.org These catalysts, even at low loading (0.5 mol%), can yield products with high enantiomeric excess (up to 97% ee), demonstrating the power of organocatalysis in controlling stereochemical outcomes. acs.org

Beyond stereoselectivity, new systems are being developed to improve reaction efficiency and substrate scope. The use of bromodimethylsulfonium bromide (BDMS) provides a mild and highly regioselective method for α-monobromination of β-keto esters, proceeding with excellent yields without requiring a catalyst, added base, or Lewis acid. nih.govorganic-chemistry.org Other research has explored titanium halides (TiX4) in substoichiometric amounts as catalysts in the presence of green oxidants for efficient α-halogenation. organic-chemistry.org The development of such systems is crucial for unlocking the full synthetic potential of this compound by providing precise control over its chemical reactions.

Table 1: Comparison of Catalytic and Reagent Systems for α-Halogenation of β-Keto Esters

| System | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Chiral N,N'-dioxide-nickel(II) complex | Enables dynamic kinetic asymmetric transformations; high enantioselectivity. | rsc.org |

| Organocatalysis | Hybrid Cinchona Alkaloids | High enantiomeric excess in α-halogenation; low catalyst loading. | acs.org |

| Catalyst-Free | Bromodimethylsulfonium Bromide (BDMS) | Mild, highly regioselective for mono-bromination; no catalyst needed. | nih.govorganic-chemistry.org |

| Catalytic Oxidation | TiX4 / H2O2 | Uses environmentally benign oxidant; efficient halogenation. | organic-chemistry.org |

Sustainable and Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, a major research thrust is the development of sustainable and environmentally benign methods for the synthesis of α-halo-β-keto esters like this compound. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

A key advancement is the move away from molecular bromine, which is hazardous and difficult to handle, towards safer brominating agents. Reagents such as N-bromosuccinimide (NBS) and bromodimethylsulfonium bromide (BDMS) are preferred alternatives. nih.govorganic-chemistry.orgrsc.org The use of BDMS is particularly advantageous as it is less hazardous and the protocol avoids the need for chromatographic separation. nih.govorganic-chemistry.org

Solvent-free reaction conditions represent another significant step towards eco-friendly synthesis. Research has shown that the trituration of N-bromosuccinimide with liquid or solid β-keto esters at room temperature can lead to high yields of the monobrominated products. rsc.org This method eliminates the need for organic solvents, and the primary byproduct, succinimide, can be removed simply by washing with water, making the process more ecologically desirable. rsc.org

Furthermore, the use of environmentally benign oxidants is being explored. Systems employing hydrogen peroxide (H₂O₂) in conjunction with catalysts provide an effective and greener alternative for oxidative halogenation reactions. organic-chemistry.org These approaches, summarized in the table below, collectively contribute to reducing the environmental footprint associated with the production of this compound.

Table 2: Eco-Friendly Methods for α-Bromination of β-Keto Esters

| Method | Reagent/Conditions | Sustainability Advantage | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | N-Bromosuccinimide (NBS), trituration at room temperature | Eliminates organic solvents; simple aqueous work-up. | rsc.org |

| Safer Brominating Agent | Bromodimethylsulfonium Bromide (BDMS) | Replaces hazardous molecular bromine; avoids chromatography. | nih.govorganic-chemistry.org |

| Green Oxidant System | KBr / HCl / H₂O₂ | Uses hydrogen peroxide as a benign oxidant at room temperature. | organic-chemistry.org |

Exploration of Undiscovered Synthetic Applications in Specialized Chemical Fields

While α-halo-β-keto esters are established intermediates, ongoing research seeks to uncover novel applications for these versatile building blocks in specialized areas of chemical synthesis. The unique combination of functional groups in this compound—a ketone, an ester, and a reactive carbon-bromine bond—makes it a powerful precursor for constructing complex molecular architectures. nih.gov

One promising area is the synthesis of heterocyclic compounds. The reactivity of the α-haloketone moiety allows for various cyclization reactions with different nucleophiles to form pyrroles, furans, and other important heterocyclic systems. nih.govmdpi.com For example, related enynyl esters, derived from β-haloenol esters, can undergo metal-catalyzed or electrophile-induced cyclization to generate polysubstituted furans. mdpi.com

There is also significant potential in stereoselective carbon-carbon bond-forming reactions. The use of chiral catalysts can direct the reactions of β-halo-α-keto esters to produce molecules with high stereochemical complexity, which is of great interest in pharmaceutical and agrochemical research. rsc.org Furthermore, related bromo-esters have been shown to participate as dienophiles in [4+2] cycloaddition reactions, proceeding with excellent regioselectivity and diastereoselectivity. researchgate.net

Emerging applications in metal-catalyzed cross-coupling reactions are also being investigated. Nickelocene catalysis, for instance, has been used for the direct α-amidation of β-keto esters, providing a convergent route to α-amidated products with broad functional group tolerance. nih.gov The ability of the halogenated carbon to participate in such coupling reactions opens up new pathways for creating novel compounds that are not easily accessible through traditional methods.

Q & A

Basic: What are the established synthetic routes for Methyl 3-bromo-2-oxopentanoate, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via bromination of methyl 3-oxopentanoate using bromine (Br₂) in acetic acid under controlled conditions . An alternative method involves the reaction of propanal with bromine-containing reagents via a one-step procedure (General Procedure A, Method 1), yielding this compound as a yellow oil with ~16% yield . Key factors affecting yield include:

- Temperature control : Excessive heat may lead to side reactions (e.g., over-bromination or decomposition).

- Solvent choice : Polar aprotic solvents (e.g., THF) improve bromine solubility, while acetic acid stabilizes intermediates.

- Stoichiometry : A 1:1 molar ratio of propanal to bromine minimizes byproducts .

Advanced: How can researchers optimize low yields (e.g., 16%) reported in existing bromination protocols?

Answer:

Yield optimization requires addressing competing pathways:

- Catalysis : Lewis acids (e.g., FeCl₃) can enhance bromine activation and regioselectivity.

- In situ quenching : Rapid neutralization of HBr byproducts (e.g., using NaHCO₃) prevents acid-catalyzed ester hydrolysis .

- Alternative brominating agents : N-Bromosuccinimide (NBS) in DMF may offer milder conditions and higher selectivity .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) improves recovery of the target compound .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- ¹H NMR : Peaks at δ ~3.8 ppm (ester methyl group) and δ ~4.2 ppm (methylene adjacent to the carbonyl) confirm the ester backbone. The brominated carbon (C-3) shows splitting patterns consistent with neighboring carbonyl and methyl groups .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester) and ~1650 cm⁻¹ (keto group) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 209 (M⁺) and fragment ions at m/z 151 (loss of Br) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Answer:

Discrepancies often arise from:

- Tautomerism : The keto-enol equilibrium can alter splitting patterns. Use deuterated DMSO to stabilize the keto form .

- Impurity interference : Compare with literature spectra of analogous compounds (e.g., Methyl 4-bromo-3-oxopentanoate) to identify diagnostic peaks .

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals at C-3 .

Basic: What nucleophilic substitution reactions are feasible with this compound?

Answer:

The bromine atom is highly reactive toward nucleophiles:

- Hydroxide substitution : React with NaOH in ethanol/water (1:1) to yield Methyl 3-hydroxy-2-oxopentanoate .

- Amine substitution : Use NH₃ in THF to produce Methyl 3-amino-2-oxopentanoate, a precursor for heterocyclic synthesis .

- Thiol substitution : NaSH in DMF replaces Br with a thiol group, enabling further functionalization .

Advanced: How does the position of bromine (C-3 vs. C-4) in structural isomers influence reactivity?

Answer:

Comparative studies of this compound and Methyl 4-bromo-3-oxopentanoate reveal:

- Steric effects : C-3 bromination creates a more sterically hindered environment, slowing SN2 reactions but favoring elimination in basic conditions .

- Electronic effects : The proximity of the bromine to the carbonyl group at C-2 in this compound enhances electrophilicity at C-3, accelerating nucleophilic attacks .

- Leaving group stability : Bromine at C-3 exhibits better leaving-group potential due to resonance stabilization by the adjacent carbonyl .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Reactivity : Store at 0–6°C in amber vials to prevent light-induced decomposition .

- Waste disposal : Neutralize with 10% NaHSO₃ before disposal to reduce bromine toxicity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices to prioritize modification sites (e.g., substituting Br with azide for click chemistry) .

- Molecular docking : Screen derivatives against target enzymes (e.g., kinases) to identify candidates with optimal binding affinity .

- ADMET profiling : Use QSAR models to optimize solubility and metabolic stability .

Basic: What are the applications of this compound in asymmetric synthesis?

Answer:

The compound serves as a chiral building block in:

- Cross-benzoin reactions : Catalyzed by N-heterocyclic carbenes (NHCs) to form β-stereogenic alcohols .

- Aldol reactions : Enantioselective addition to aldehydes using proline-derived organocatalysts .

Advanced: What strategies mitigate racemization during stereoselective transformations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.